1-(Naphthalen-1-yl)-3-(m-tolyl)urea
CAS No.: 13256-81-0
Cat. No.: VC15907736
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13256-81-0 |
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Molecular Formula | C18H16N2O |
Molecular Weight | 276.3 g/mol |
IUPAC Name | 1-(3-methylphenyl)-3-naphthalen-1-ylurea |
Standard InChI | InChI=1S/C18H16N2O/c1-13-6-4-9-15(12-13)19-18(21)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H2,19,20,21) |
Standard InChI Key | GBNNRDPSNNKGFH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Physicochemical Properties
Molecular Structure and Identifiers
The compound’s structure features:
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Naphthalen-1-yl group: A bicyclic aromatic system with conjugated π-electrons, enhancing lipophilicity and potential bioavailability.
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m-Tolyl group: A methyl-substituted phenyl ring, introducing steric and electronic effects.
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Urea linkage: A carbonyl group flanked by two amine groups, enabling hydrogen bonding and interactions with biological targets .
Key identifiers include:
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of 1-(Naphthalen-1-yl)-3-(m-tolyl)urea likely follows protocols for diarylureas, involving:
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Amine activation: Conversion of aromatic amines (e.g., naphthylamine) to isocyanates using reagents like triphosgene or phosgene.
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Urea formation: Reaction of the isocyanate with m-toluidine or its derivative under controlled conditions .
A representative procedure from literature for similar compounds involves:
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Diazotization: Treatment of aniline derivatives with NaNO₂/HCl to form diazonium salts.
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Copper-catalyzed coupling: Reaction with azides or amines to form the urea backbone .
Key Reagents and Conditions
Biological and Pharmacological Profile
Comparative Analysis with Analogues
Challenges and Gaps in Research
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Bioactivity data: No peer-reviewed studies directly assess this compound’s efficacy or toxicity.
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Selectivity: Structural modifications (e.g., substituents on naphthalene) are critical but unexplored.
Research Applications and Future Directions
Isotope Labeling and Metabolic Studies
The compound’s naphthalene ring can be labeled with ¹³C for tracing metabolic pathways. A method from RSC publications involves:
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CO₂ trapping: Use of Tritec® manifold to deliver ¹³CO₂ into reaction vessels.
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Cyclization: Incorporation of labeled CO₂ into urea derivatives via carbonylative coupling .
Hazard | Description | Source |
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Acute toxicity | Not reported; assume irritant | |
Environmental impact | Low solubility in water |
Recommended Protocols
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Storage: Protect from light and moisture; store at 2–8°C.
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Disposal: Follow guidelines for organic amines (e.g., neutralization with HCl).
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